molecular formula C6H4BrF3N2 B169087 2-Bromo-6-(trifluoromethyl)pyridin-3-amine CAS No. 117519-16-1

2-Bromo-6-(trifluoromethyl)pyridin-3-amine

Cat. No. B169087
M. Wt: 241.01 g/mol
InChI Key: NCOWBQRCCMJSKW-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)pyridin-3-amine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It represents a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .


Synthesis Analysis

The synthesis of 2-Bromo-6-(trifluoromethyl)pyridin-3-amine involves several steps. The densely functionalized heterocycle 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine represents a key intermediate in the atroposelective synthesis .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-(trifluoromethyl)pyridin-3-amine is C6H3BrF3N . The InChI code is 1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-(trifluoromethyl)pyridin-3-amine include a molecular weight of 225.99 , a solid form , and a melting point of 48-52 °C . The SMILES string is FC(F)(F)c1cccc(Br)n1 .

Scientific Research Applications

Advanced Material Synthesis and Catalysis

The compound's utility in synthesizing advanced materials is evident from its involvement in creating complex chemical structures. For instance, it participates in reactions leading to the formation of heterocyclic compounds, which are crucial for developing new materials with specific magnetic, electronic, or optical properties. The review by Boča et al. (2011) emphasizes the chemical diversity and properties of pyridine derivatives, highlighting their role in forming complex compounds with varied applications in materials science and catalysis Boča, Jameson, & Linert, 2011.

Environmental Remediation

Amine-functionalized sorbents have shown promise in environmental remediation, particularly in removing persistent and toxic compounds from water supplies. The study by Ateia et al. (2019) discusses the efficiency of amine-containing sorbents in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting potential environmental applications of amine-functionalized compounds Ateia, Alsbaiee, Karanfil, & Dichtel, 2019.

Organic Synthesis and Drug Development

The role of 2-Bromo-6-(trifluoromethyl)pyridin-3-amine in facilitating the synthesis of biologically active molecules is significant. It is a key intermediate in constructing pyridine scaffolds, which are foundational structures in many pharmaceuticals. Recent developments in copper catalyst systems for C-N bond-forming cross-coupling reactions, as reviewed by Kantam et al. (2013), highlight the importance of pyridine derivatives in drug development and organic synthesis Kantam, Reddy, Srinivas, & Bhargava, 2013.

Analytical Chemistry

In analytical chemistry, the compound's derivatives play a crucial role in developing sensitive and selective detection methods for various substances. For example, the review on the analysis of heterocyclic aromatic amines by Teunissen et al. (2010) covers the advancements in detecting carcinogenic compounds in foodstuffs, where pyridine derivatives could serve as key components in the analytical methodologies Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010.

Safety And Hazards

2-Bromo-6-(trifluoromethyl)pyridin-3-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOWBQRCCMJSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558390
Record name 2-Bromo-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)pyridin-3-amine

CAS RN

117519-16-1
Record name 2-Bromo-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-(trifluoromethyl)pyridin-3-amine
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